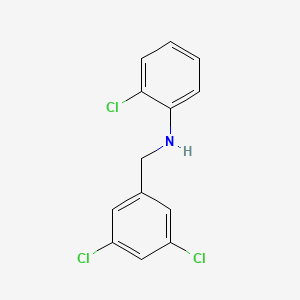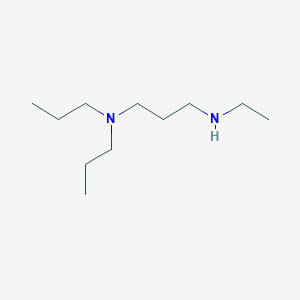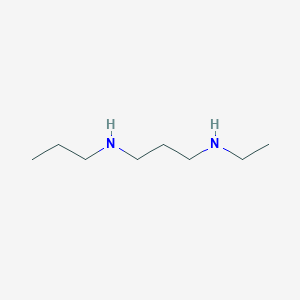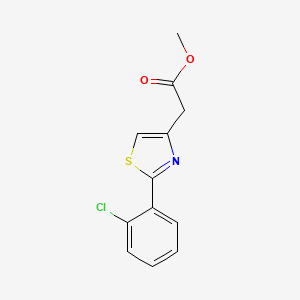
2-Chloro-N-(3,5-dichlorobenzyl)aniline
Overview
Description
2-Chloro-N-(3,5-dichlorobenzyl)aniline is a chemical compound with the molecular formula C13H10Cl3N and a molecular weight of 286.58 . It has gained significant attention in the field of research and industry due to its unique structure.
Molecular Structure Analysis
The molecular structure of 2-Chloro-N-(3,5-dichlorobenzyl)aniline consists of a benzene ring attached to an aniline and benzyl group, both substituted with chlorine atoms . The exact structural details are not provided in the searched resources.Physical And Chemical Properties Analysis
2-Chloro-N-(3,5-dichlorobenzyl)aniline has a molecular weight of 286.58 . The specific physical and chemical properties such as solubility, density, and boiling point are not provided in the searched resources.Scientific Research Applications
Chlorination and Derivatization of Anilines
The research on aniline derivatives, including 2-Chloro-N-(3,5-dichlorobenzyl)aniline, often involves their chlorination and subsequent derivatization. An example is the study by Vinayak et al. (2018), which explored the application of chlorinating agents for aniline derivatives under aqueous conditions, highlighting the efficiency of ortho-selective chlorination facilitated by an amide directing group without the need for a radical initiator (Vinayak et al., 2018). This work demonstrates the versatility of chlorinated anilines in chemical synthesis, particularly in their transformation and utility in creating more complex molecules.
Kinetic Studies and Reaction Mechanisms
Kinetic studies of reactions involving chloro-substituted anilines provide insight into their reactivity and potential applications. Hegazy et al. (2000) investigated the kinetics of the reaction between 2-chloro-3,5-dinitropyridine and substituted anilines, revealing insights into the reaction mechanisms and the influence of substituents on the reaction rate (Hegazy et al., 2000). Such studies are crucial for understanding how chlorinated anilines react under different conditions, informing their use in synthesis and industrial applications.
Environmental Degradation Studies
Research into the environmental impact and degradation of aniline derivatives, including chlorinated compounds, is vital for assessing their ecological footprint. Sarasa et al. (2002) examined the ozonation of anilines in aqueous solutions, identifying the main aromatic by-products and their toxicity, which is significant for wastewater treatment and pollution reduction strategies (Sarasa et al., 2002).
Synthesis and Industrial Applications
The synthesis of novel compounds from chlorinated anilines underscores their utility in creating pesticides and other industrial chemicals. Liu An-chan (2015) detailed the synthesis of novel pesticides from 3,5-bis-(trifluoromethyl)aniline derivatives, showcasing the role of chlorinated anilines in developing new, effective agricultural agents (Liu An-chan, 2015).
Advanced Material and Chemical Research
Studies on the reaction kinetics and product formation from chloroanilines, such as the work by Fathalla (2012) on the reaction of 2-chloro-3,5-dinitrobenzotriflouride with aniline, contribute to the broader understanding of these compounds in chemical synthesis and material science. These insights help refine processes and develop materials with desired properties (Fathalla, 2012).
properties
IUPAC Name |
2-chloro-N-[(3,5-dichlorophenyl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl3N/c14-10-5-9(6-11(15)7-10)8-17-13-4-2-1-3-12(13)16/h1-7,17H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWJGWHQZYMQCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCC2=CC(=CC(=C2)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(3,5-dichlorobenzyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-chlorophenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B3076691.png)
![N-(3-chlorophenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B3076692.png)
![N-(2-chloro-4-methylphenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B3076693.png)
![N-(3,4-dimethoxyphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B3076700.png)
![N-(2-chloro-4-methylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B3076719.png)
![N-(4-fluorobenzyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B3076727.png)
![N-(4-chlorobenzyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B3076729.png)
![3-[(3-Methoxypropyl)amino]propanenitrile](/img/structure/B3076738.png)





